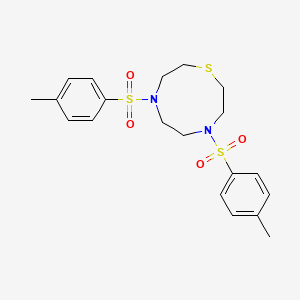
2-(2-Chloroethoxy)-3,3-dimethyl-1,4,2lambda~5~-dioxaphosphinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethoxy)-3,3-dimethyl-1,4,2lambda~5~-dioxaphosphinan-2-one is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phosphinanone ring with a chloroethoxy substituent, making it a versatile intermediate in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)-3,3-dimethyl-1,4,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of 2-chloroethanol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired phosphinanone ring. The reaction conditions usually require controlled temperatures and an inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product. Additionally, recycling of by-products and solvents is often implemented to reduce waste and improve the sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroethoxy)-3,3-dimethyl-1,4,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroethoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the phosphinanone ring can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions to prevent side reactions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloroethoxy group.
Oxidation Reactions: Phosphine oxides and other oxidized derivatives.
Reduction Reactions: Phosphine derivatives with reduced phosphorus centers.
Applications De Recherche Scientifique
2-(2-Chloroethoxy)-3,3-dimethyl-1,4,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-(2-Chloroethoxy)-3,3-dimethyl-1,4,2lambda~5~-dioxaphosphinan-2-one involves its interaction with specific molecular targets and pathways. The chloroethoxy group can undergo nucleophilic substitution, leading to the formation of new derivatives that interact with biological targets. The phosphinanone ring can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloroethoxy)ethanol: A related compound with similar chemical properties but lacking the phosphinanone ring.
Bis(chloroethyl) ether: Another related compound with two chloroethyl groups but different structural features.
Uniqueness
2-(2-Chloroethoxy)-3,3-dimethyl-1,4,2lambda~5~-dioxaphosphinan-2-one is unique due to its phosphinanone ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
87981-34-8 |
|---|---|
Formule moléculaire |
C7H14ClO4P |
Poids moléculaire |
228.61 g/mol |
Nom IUPAC |
2-(2-chloroethoxy)-3,3-dimethyl-1,4,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C7H14ClO4P/c1-7(2)10-5-6-12-13(7,9)11-4-3-8/h3-6H2,1-2H3 |
Clé InChI |
LURXKYSJSXZDJY-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCOP1(=O)OCCCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


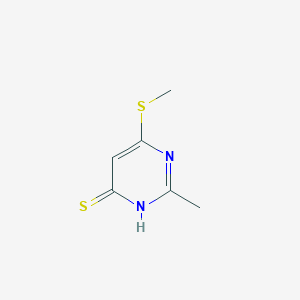
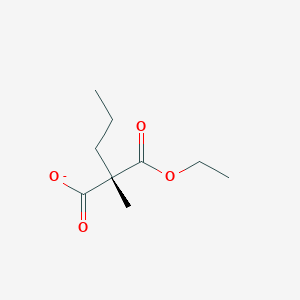
![2-{3-[2-(Methylsulfanyl)ethoxy]naphthalen-2-yl}-1H-imidazo[4,5-b]pyridine](/img/structure/B14394682.png)
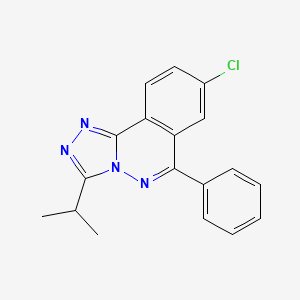
![1,1'-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14394689.png)
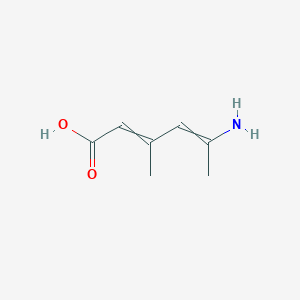
![1,2-Dimethyl-3-[3-(propan-2-yl)-1H-pyrrol-2-yl]-1H-indole](/img/structure/B14394716.png)
![N-{[4-(Benzyloxy)phenyl]methyl}formamide](/img/structure/B14394723.png)

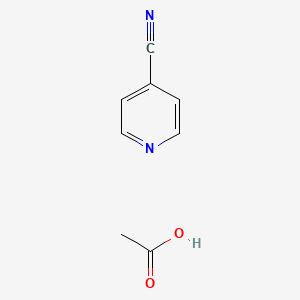
![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)
![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)

